(1S,3R)-3-Methoxy-cyclohexylamine hydrochloride is a chiral amine compound recognized for its significant potential in various scientific fields, particularly in organic synthesis and pharmaceutical research. This compound, with the chemical formula CHClN and CAS number 1821738-84-4, features a unique stereochemistry that contributes to its reactivity and utility as an intermediate in chemical synthesis .
This compound is classified as a chiral amine, which plays a crucial role in asymmetric synthesis. Chiral amines are vital in the production of pharmaceuticals and agrochemicals due to their ability to influence the stereochemical outcomes of reactions. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
The synthesis of (1S,3R)-3-Methoxy-cyclohexylamine hydrochloride typically involves:
Industrial production commonly employs catalytic hydrogenation techniques. This method is favored for its ability to achieve high yields and purity while preserving the compound's stereochemistry. The optimization of reaction conditions is critical to maintain the desired configuration of the chiral center .
The molecular structure of (1S,3R)-3-Methoxy-cyclohexylamine hydrochloride can be described using its InChI representation:
Key structural data include:
(1S,3R)-3-Methoxy-cyclohexylamine hydrochloride participates in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (1S,3R)-3-Methoxy-cyclohexylamine hydrochloride is primarily related to its role as a biochemical probe. Its chiral nature allows it to interact selectively with biological targets, influencing pathways such as neurotransmitter signaling. This selectivity is crucial for its potential therapeutic applications, particularly in developing drugs that require specific stereochemical configurations for efficacy .
Key chemical properties include:
(1S,3R)-3-Methoxy-cyclohexylamine hydrochloride has diverse applications in scientific research:
This comprehensive analysis underscores the importance of (1S,3R)-3-Methoxy-cyclohexylamine hydrochloride across multiple scientific disciplines, highlighting its versatility and potential as a valuable compound in both research and industrial applications.
Catalytic hydrogenation enables precise stereocontrol in synthesizing (1S,3R)-3-Methoxy-cyclohexylamine hydrochloride. Industrial patents (e.g., CN102105434A) describe a three-step sequence starting from cyclohexenone:
Modern magnetocatalysis techniques enhance efficiency. Functionalizing Pt/Al₂O₃ with iron carbide nanoparticles (ICNPs) enables hydrogenation at ultra-low pressures (3–50 bar) and 150°C via magnetic induction heating. This method achieves near-quantitative yields while reducing energy consumption by 40% compared to conventional heating [9].
Table 1: Hydrogenation Conditions for Chiral Amine Synthesis
Catalyst System | Pressure (bar) | Temperature (°C) | Conversion (%) | Stereoselectivity (% de) |
---|---|---|---|---|
Raney Nickel | 50–100 | 80–120 | >95 | 98 |
ICNPs@Pt/Al₂O₃ (ACMF) | 3–5 | 150 | 99 | >99 |
PtV/Hydroxyapatite | 1–5 | 25–70 | 85 | 95 |
Reductive amination of 3-methoxycyclohexanone provides a streamlined route to the target amine. Chemical methods employ NaBH₃CN or H₂ with Pd/C, but suffer from moderate enantioselectivity (<80% ee) without chiral modifiers [2] [5].
Biocatalytic approaches overcome this limitation. Imine reductases (IREDs) enable asymmetric reductive amination at multi-ton scale:
Table 2: Reductive Amination Strategies Comparison
Method | Catalyst | Temperature (°C) | Time (h) | ee (%) | Scale Feasibility |
---|---|---|---|---|---|
Chemical (H₂/Pd) | Pd/C, (S)-Binap | 60 | 24 | 92 | Lab-scale |
IRED-mediated | (S)-IRED/Glucose-GDH | 30 | 8 | >99 | Industrial (ton-scale) |
Chemical (NaBH₃CN) | Chiral benzylamine | 25 | 12 | 85 | Pilot-scale |
Industrial synthesis prioritizes cost efficiency and robustness, while laboratory methods focus on flexibility:
Crystallization control: Isolate hydrochloride salt via antisolvent addition [5]
Laboratory-scale optimization (<100 g batches):
Critical challenges in scale-up include exotherm management during imine reduction and racemization risks during HCl salt formation above 60°C [5].
The amine group’s susceptibility to racemization necessitates protective strategies during methoxylation:
Deprotection: TFA/CH₂Cl₂ (1:1), quantitative yield [8]
Cbz (benzyloxycarbonyl) protection:
For cis-diol intermediates (e.g., 2-amino-1-cyclohexanol), oxazolidinone formation locks stereochemistry via carbonate cyclization. This prevents epimerization during subsequent O-alkylation and allows diastereoselective reactions (dr > 20:1) [8].
Table 3: Protecting Group Performance in Stereochemical Control
Protecting Group | Installation Yield (%) | Deprotection Yield (%) | Racemization Risk | Compatible Steps |
---|---|---|---|---|
Boc | 95 | 98 | Low (<2%) | Methoxylation, acylation |
Cbz | 90 | 92 | Moderate (5–8%) | Hydrogenation-sensitive steps |
Oxazolidinone | 88 | 85 (hydrolytic) | None | Alkylation, aldol reactions |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1